2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Description
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative with a complex substitution pattern. Its structure includes:
- Quinazolin-4(3H)-one core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 2.
- 2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio) moiety: A thioether linkage connects the quinazolinone core to a 1,2,4-oxadiazole ring, which is further substituted with a benzodioxole group. The oxadiazole contributes to metabolic stability, while the benzodioxole may confer CNS-targeting properties .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5S/c1-32-18-9-6-16(7-10-18)13-30-25(31)19-4-2-3-5-20(19)27-26(30)36-14-23-28-24(29-35-23)17-8-11-21-22(12-17)34-15-33-21/h2-12H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYVZJDDVGKWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on existing literature.
Synthesis
The synthesis of quinazolinone derivatives often involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound can be synthesized through methods that involve the condensation of benzo[d][1,3]dioxole and oxadiazole moieties with quinazolinone frameworks. The resulting compound features a unique structural arrangement that is hypothesized to contribute to its biological effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance, a related study synthesized various quinazolin-4(3H)-one derivatives and evaluated their antiproliferative effects against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5.24 to 63.12 µM , particularly against breast cancer cell lines (MDA-MB-231) .
The mechanisms of action for these compounds typically involve:
- Inhibition of EGFR : Many quinazolinone derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancer signaling pathways .
- Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer properties, derivatives containing the benzo[d][1,3]dioxole structure have exhibited antimicrobial and anti-inflammatory activities . For example, compounds with similar scaffolds were tested for their ability to inhibit bacterial growth and showed promising results against various strains . The anti-inflammatory potential is attributed to the modulation of inflammatory pathways, although specific data on this compound's activity remains limited.
The proposed mechanisms for the biological activity of this compound include:
- Cell Cycle Arrest : Evidence suggests that quinazolinone derivatives can induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .
- Mitochondrial Pathway Activation : The activation of caspases (e.g., caspase-3 and caspase-7) indicates that these compounds may trigger mitochondrial apoptosis pathways .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various molecular targets involved in cancer progression .
Case Studies
Several case studies highlight the effectiveness of quinazolinone derivatives:
- A study reported that a structurally similar quinazolinone exhibited significant antiproliferative activity against lung cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Another investigation into benzo[d][1,3]dioxole-containing compounds revealed their potential as dual-action agents capable of targeting both cancer cells and microbial infections .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of quinazolinone compounds exhibit notable antimicrobial properties. For instance, the synthesis of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones demonstrated effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans . The incorporation of the benzo[d][1,3]dioxole and oxadiazole moieties into the quinazolinone framework enhances the antimicrobial efficacy of these compounds.
| Compound Type | Activity | Tested Organisms |
|---|---|---|
| Quinazolinone Derivatives | Antimicrobial | S. aureus, E. coli, C. albicans |
Anticancer Properties
The quinazolinone scaffold is recognized for its anticancer activity. Studies indicate that compounds related to 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one can induce apoptosis in cancer cells. The introduction of oxadiazole groups is particularly noted for enhancing cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazolinone derivatives. The presence of electron-withdrawing groups (like oxadiazoles) and electron-donating groups (like methoxybenzyl) can significantly influence the biological activity by modulating the electronic characteristics of the molecule .
Synthesis and Biological Evaluation
A study conducted on N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide highlighted its synthesis and subsequent evaluation against microbial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria through various assay methods .
In Vivo Studies
In vivo studies are essential to confirm the efficacy observed in vitro. Compounds similar to 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one have been tested in animal models for their potential in treating infections and tumors, showing significant therapeutic effects without substantial toxicity .
Chemical Reactions Analysis
Oxidation Reactions
The thioether bridge (-S-) and oxadiazole ring are primary sites for oxidation:
Thioether Oxidation
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Reagents : HO/NaWO, mCPBA
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Products : Sulfoxide (-SO-) or sulfone (-SO-) derivatives.
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Conditions :
Oxadiazole Ring Oxidation
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Reagents : Ozone, KMnO
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Products : Ring-opening to form carboxylic acid derivatives.
-
Conditions : Ozonolysis in MeOH at -78°C followed by reductive workup (Zn/HOAc) yields benzamide derivatives (62% yield) .
Hydrolysis Reactions
The oxadiazole and quinazolinone moieties undergo hydrolysis under acidic/basic conditions:
| Substrate | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxadiazole ring | 6M HCl, reflux, 8 h | Benzo[d] dioxole-5-carboxamide | 70% | |
| Quinazolinone | NaOH (2M), EtOH/HO, 80°C | Anthranilic acid derivative | 65% |
Cycloaddition and Cross-Coupling Reactions
The electron-rich benzo[d] dioxole and quinazolinone systems participate in:
Diels-Alder Reactions
-
Dienophile : Maleic anhydride
-
Conditions : Toluene, 110°C, 24 h → Fused bicyclic adducts (55% yield) .
Suzuki-Miyaura Coupling
-
Site : Halogenated quinazolinone derivatives (e.g., Br at C6).
-
Conditions : Pd(PPh), KCO, DME/HO, 80°C → Aryl-substituted products (73% yield) .
Oxadiazole Ring Rearrangement
Quinazolinone Ring Functionalization
Comparative Reactivity with Analogues
The substituents significantly influence reactivity:
Stability Under Physiological Conditions
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations:
Structural Variations and Bioactivity :
- Oxadiazole vs. Triazole/Thiazole : The target compound’s 1,2,4-oxadiazole ring (vs. triazole or thiazole in others) may enhance metabolic resistance compared to sulfur-containing analogs like thiazoles .
- Benzodioxole vs. Halogenated/Aryl Groups : The benzodioxole substituent (target compound) could improve blood-brain barrier penetration relative to 4-chlorophenyl () or 4-ethoxyphenyl () groups .
Synthetic Strategies :
- The target compound likely employs cyclization reactions for oxadiazole formation, contrasting with triazole-thione derivatives synthesized via NaOH-mediated cyclization () or thiazole intermediates ().
Pharmacological Potential: While direct data are lacking, the 4-methoxybenzyl and benzodioxole groups align with neuroactive compounds (e.g., MAO inhibitors), and the oxadiazole’s stability may support antimicrobial activity . Anti-tubercular thiazole-quinazolinones () highlight the importance of heterocyclic diversity in bioactivity.
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Amidoxime formation | NH₂OH·HCl, EtOH, reflux | 75-85% |
| 2 | Oxadiazole cyclization | Cyanuric chloride, DCM, RT | 70-80% |
| 3 | Thioether coupling | K₂CO₃, DMF, 60°C | 65-75% |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Routine characterization employs:
- IR spectroscopy : Confirms functional groups (e.g., C=N stretch at 1620-1650 cm⁻¹ for oxadiazole, C-O-C stretch at 1250 cm⁻¹ for benzo[d][1,3]dioxole) .
- NMR spectroscopy :
- ¹H NMR : Assigns protons in the quinazolinone (δ 7.5-8.5 ppm), oxadiazole-methylthio (δ 4.0-4.5 ppm), and 4-methoxybenzyl (δ 3.8 ppm for OCH₃) .
- ¹³C NMR : Identifies carbonyl carbons (δ 165-170 ppm) and aromatic carbons.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization requires systematic variation of:
Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation, while THF improves cyclization efficiency .
Catalysts : Lewis acids (e.g., ZnCl₂) accelerate oxadiazole cyclization by stabilizing transition states.
Temperature control : Cyclization reactions often require reflux (80-100°C), while alkylation proceeds at RT to avoid side reactions .
Q. Table 2: Reaction Parameter Optimization
| Parameter | Effect on Yield | Example Adjustment |
|---|---|---|
| Solvent | DMF increases thioether coupling yield by 15% vs. THF | Switch from THF to DMF |
| Catalyst | ZnCl₂ reduces cyclization time by 50% | Add 0.1 eq ZnCl₂ |
| pH | Basic conditions (pH 9-10) prevent hydrolysis of thioether | Use K₂CO₃ instead of NaOH |
Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or overlapping signals. Mitigation strategies include:
2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating ¹H-¹H or ¹H-¹³C couplings. For example, HSQC can distinguish quinazolinone C=O from oxadiazole C=N .
Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by observing signal splitting at low temperatures.
Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to validate assignments .
Advanced: How should biological activity studies be designed for this compound?
Answer:
Focus on structure-activity relationship (SAR) studies:
In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Antimicrobial activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines.
SAR analysis : Modify substituents (e.g., replace 4-methoxybenzyl with halogenated analogs) to correlate electronic effects with activity .
Q. Table 3: Representative Biological Assay Design
| Assay Type | Target | Key Parameters |
|---|---|---|
| Kinase inhibition | EGFR | IC₅₀ (nM), ATP concentration (1 mM) |
| Antibacterial | S. aureus | MIC (μg/mL), 24-h incubation |
| Cytotoxicity | HeLa cells | CC₅₀ (μM), 48-h exposure |
Advanced: What strategies address low solubility in pharmacological assays?
Answer:
Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .
Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity).
Nanoparticle encapsulation : Employ liposomes or PLGA nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
